Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
CAS No.:
Cat. No.: VC17239396
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14O4 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |
| Standard InChI | InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3 |
| Standard InChI Key | NNBMSSREFKYWPZ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate features a benzodioxin ring system (a six-membered aromatic ring fused to a 1,4-dioxane ring) substituted at the 6-position with a methyl benzoate group. The benzodioxin moiety contributes to the compound’s planar aromatic region, while the ester group introduces polarity and potential sites for metabolic modification. Key structural parameters include:
Table 1: Fundamental Molecular Properties
The benzodioxin ring system (C₈H₈O₂) is stabilized by resonance, with electron-donating oxygen atoms enhancing aromaticity. The methyl ester group at the 2-position of the benzoate moiety introduces steric and electronic effects that influence reactivity .
Spectroscopic Analysis
While direct spectroscopic data for this compound is limited, analogous benzodioxin derivatives exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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¹H NMR: Protons on the benzodioxin ring resonate between δ 6.5–7.0 ppm (aromatic H), while methyl ester protons appear as a singlet near δ 3.8–4.0 ppm .
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1250 cm⁻¹ (C-O-C stretch of dioxane) .
Synthesis and Derivitization Strategies
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization of catechol with epichlorohydrin | NaOH, H₂O, 80°C | 75% |
| 2 | Coupling with bromobenzoate | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 60% |
| 3 | Esterification with methanol | H₂SO₄, reflux | 85% |
Derivatization for Biological Screening
Recent work by Abbasi et al. (2019) demonstrates the utility of benzodioxin intermediates in synthesizing sulfonamide-acetamide hybrids. For example:
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N-(2,3-Dihydrobenzo -dioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3 in ) was synthesized via sulfonylation of 2,3-dihydro-1,4-benzodioxin-6-amine, followed by alkylation with bromoacetamides to yield α-glucosidase inhibitors .
Biological Activities and Mechanistic Insights
| Compound | α-Glucosidase IC₅₀ (μM) | Acetylcholinesterase IC₅₀ (μM) | Source |
|---|---|---|---|
| 7a (R = H) | 12.4 ± 0.2 | 18.6 ± 0.4 | |
| 7d (R = 4-Cl) | 8.9 ± 0.1 | 14.2 ± 0.3 | |
| Acarbose (Control) | 58.8 ± 0.1 | - |
Mechanistically, the benzodioxin moiety interacts with hydrophobic pockets in enzyme active sites, while the sulfonamide/acetamide groups form hydrogen bonds with catalytic residues .
Structure-Activity Relationships (SAR)
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Electron-Withdrawing Substituents: Halogen groups (e.g., 4-Cl) enhance α-glucosidase inhibition by increasing electrophilicity .
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Steric Effects: Bulky substituents on the phenyl ring reduce activity, suggesting a size-limited binding site .
Applications in Medicinal Chemistry
Antidiabetic Agents
Benzodioxin derivatives inhibit α-glucosidase, a key enzyme in carbohydrate digestion, making them candidates for T2DM management. Compared to acarbose, compound 7d shows sixfold greater potency .
Neuroprotective Agents
Acetylcholinesterase inhibition by these compounds could alleviate cholinergic deficits in AD. Molecular docking studies suggest interactions with the enzyme’s peripheral anionic site .
Future Directions and Challenges
Optimization of Pharmacokinetic Properties
Current derivatives face limitations in solubility and metabolic stability. Strategies include:
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Prodrug Design: Masking the ester group as a phosphonate or glycoside to enhance bioavailability.
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Nanoparticle Encapsulation: Improving blood-brain barrier penetration for neuroprotective applications.
Expanding Therapeutic Targets
Preliminary evidence suggests benzodioxin compounds may modulate inflammatory pathways (e.g., COX-2 inhibition) and oxidative stress, warranting investigation in cancer and autoimmune diseases.
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